N,2-dimethoxy-N-methylacetamide
Overview
Description
N,2-dimethoxy-N-methylacetamide: is an organic compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethyl sulfoxide . This compound is primarily used as a reagent, intermediate, or catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing N,2-dimethoxy-N-methylacetamide involves the reaction of methoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine and ethyl diazocarboxylate . The reaction is typically carried out in dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N,2-dimethoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N,2-dimethoxy-N-methylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2-dimethoxy-N-methylacetamide involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various organic reactions, including nucleophilic substitution and electrophilic addition . The compound’s methoxy and methyl groups enhance its reactivity and stability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
N,N-dimethylacetamide: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.
N-methoxy-N-methylacetamide: Similar but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: N,2-dimethoxy-N-methylacetamide is unique due to its dual methoxy groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical reactions and industrial applications .
Properties
IUPAC Name |
N,2-dimethoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOEDJHRRXTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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